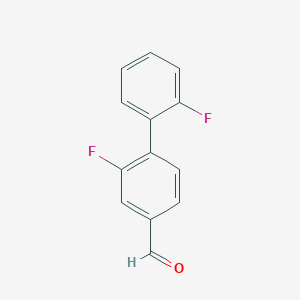

3-Fluoro-4-(2-fluorophenyl)benzaldehyde

Übersicht

Beschreibung

“3-Fluoro-4-(2-fluorophenyl)benzaldehyde” is a fluorinated benzaldehyde. Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . Another compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, is synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide .Molecular Structure Analysis

The molecular structure of fluorobenzaldehyde isomers consists of a benzene ring with a fluorine atom and an aldehyde group attached at different positions .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehyde isomers include a melting point of -44.5°C to -10°C, a boiling point of 173°C to 181°C, a flash point of 55°C to 56°C, and a density of 1.174 g/cm³ to 1.175 g/cm³ .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research involving compounds structurally related to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has focused on crystal structure analysis. These studies examine the planarity and parallelism of benzaldehyde fragments in the crystal structure, providing insights into molecular interactions and stability (Clegg et al., 1999).

Enzymatic Baeyer–Villiger Oxidation

The enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, a reaction catalyzed by flavoprotein enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO), is a significant application. This process transforms fluorobenzaldehydes into corresponding fluorophenyl formates, which are precursors to various fluorophenols, highlighting the role of these compounds in synthesizing fluorinated organic molecules (Moonen et al., 2005).

Organic Synthesis and Catalysis

3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its analogs are utilized in organic synthesis, such as in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. These compounds serve as transient directing groups, facilitating specific chemical transformations (Chen & Sorensen, 2018).

Anticancer Research

Fluorinated benzaldehydes, which are structurally similar to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, have been used in the synthesis of anticancer compounds. For instance, they have been employed in the Wittig synthesis of fluoro-substituted stilbenes, demonstrating potential in developing novel anticancer agents (Lawrence et al., 2003).

Photophysical and Photochemical Applications

These compounds also find applications in photophysical studies. For example, the synthesis and study of fluorophore derivatives involve fluorinated benzaldehydes, exploring their spectral behavior and applications in organic photoemitting diodes (Pannipara et al., 2015).

Polymer Science

In polymer science, fluorinated benzaldehydes are utilized in the synthesis of novel polymers. For instance, they are involved in the synthesis and copolymerization of fluorinated cyanoacrylates, influencing the properties of the resulting copolymers (Krause et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCVUKNTUVVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-fluorophenyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)

![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)